1-(2-Methoxy-5-methylphenyl)propan-2-ol
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Overview
Description
1-(2-Methoxy-5-methylphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group on the aromatic ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-5-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-5-methylphenol with a suitable alkylating agent, such as propylene oxide, under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out in an organic solvent like acetone or ethanol. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques like chromatography and crystallization are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(2-methoxy-5-methylphenyl)propan-2-one.
Reduction: Formation of 1-(2-methoxy-5-methylphenyl)propane.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes, leading to the suppression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)propan-2-one: Similar structure but lacks the methoxy group.
2-Hydroxy-5-methylphenyl)ethanone: Similar structure but has a hydroxyl group instead of a methoxy group.
2-Methoxy-5-(1-propenyl)phenylamine: Similar structure but contains an amine group instead of a hydroxyl group
Uniqueness
1-(2-Methoxy-5-methylphenyl)propan-2-ol is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, along with a propanol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6,9,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWRZPMDUUYMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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